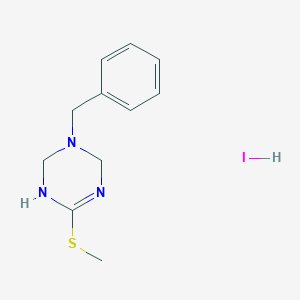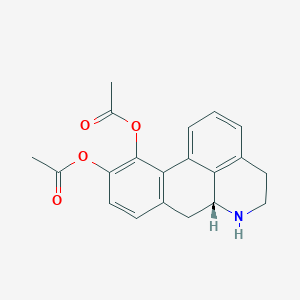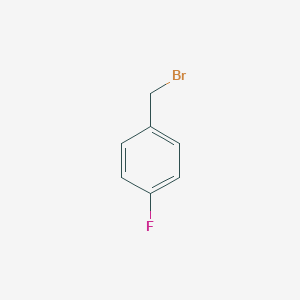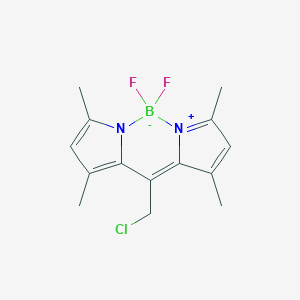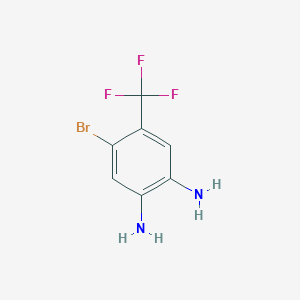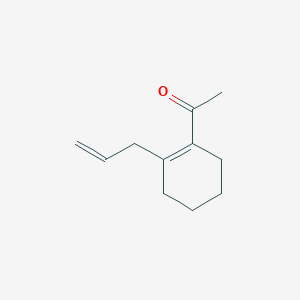
1-(2-Prop-2-enylcyclohexen-1-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Prop-2-enylcyclohexen-1-yl)ethanone is a chemical compound that is commonly used in scientific research. It is also known by its chemical formula C12H16O and is classified as a ketone. This compound has several unique properties that make it useful in various scientific applications. In
Wirkmechanismus
The mechanism of action of 1-(2-Prop-2-enylcyclohexen-1-yl)ethanone is not well understood. However, it is believed to act as an agonist for certain olfactory receptors, which are responsible for detecting odors. This compound has been shown to activate the OR5A1 receptor, which is involved in the detection of musk-like odors.
Biochemische Und Physiologische Effekte
1-(2-Prop-2-enylcyclohexen-1-yl)ethanone has been shown to have several biochemical and physiological effects. It has been shown to increase the expression of genes involved in the olfactory system and to activate certain olfactory receptors. Additionally, this compound has been shown to have antimicrobial properties, making it useful in the development of new antibiotics.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-(2-Prop-2-enylcyclohexen-1-yl)ethanone in lab experiments is its strong odor, which makes it easy to detect. Additionally, this compound has been shown to have a high degree of specificity for certain olfactory receptors, making it useful in the study of the olfactory system. However, one limitation of using this compound is its potential toxicity, which can be harmful to lab personnel if not handled properly.
Zukünftige Richtungen
There are several future directions for the study of 1-(2-Prop-2-enylcyclohexen-1-yl)ethanone. One potential area of research is the development of new fragrances and perfumes based on this compound. Additionally, this compound has been shown to have antimicrobial properties, making it a potential candidate for the development of new antibiotics. Finally, further research is needed to better understand the mechanism of action of this compound and its role in the olfactory system.
Synthesemethoden
The synthesis of 1-(2-Prop-2-enylcyclohexen-1-yl)ethanone can be achieved through several methods. One common method is the Friedel-Crafts acylation of 2-methylcyclohexanone with acetyl chloride, followed by the addition of allyl magnesium bromide. Another method involves the reaction of 2-methylcyclohexanone with allyl bromide in the presence of sodium hydride. These methods have been shown to be effective in producing high yields of 1-(2-Prop-2-enylcyclohexen-1-yl)ethanone.
Wissenschaftliche Forschungsanwendungen
1-(2-Prop-2-enylcyclohexen-1-yl)ethanone has been extensively used in scientific research due to its unique properties. One of its primary applications is in the study of odor perception. It has been shown to have a strong odor that is similar to that of musk, making it useful in the development of perfumes and other fragrances. Additionally, this compound has been used in the study of the olfactory system and its role in behavior.
Eigenschaften
CAS-Nummer |
132079-97-1 |
|---|---|
Produktname |
1-(2-Prop-2-enylcyclohexen-1-yl)ethanone |
Molekularformel |
C11H16O |
Molekulargewicht |
164.24 g/mol |
IUPAC-Name |
1-(2-prop-2-enylcyclohexen-1-yl)ethanone |
InChI |
InChI=1S/C11H16O/c1-3-6-10-7-4-5-8-11(10)9(2)12/h3H,1,4-8H2,2H3 |
InChI-Schlüssel |
RGJLBCUQQPOKQT-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=C(CCCC1)CC=C |
Kanonische SMILES |
CC(=O)C1=C(CCCC1)CC=C |
Synonyme |
Ethanone, 1-[2-(2-propenyl)-1-cyclohexen-1-yl]- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



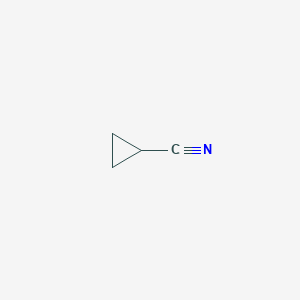
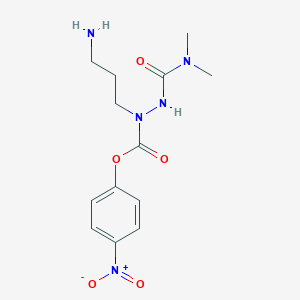
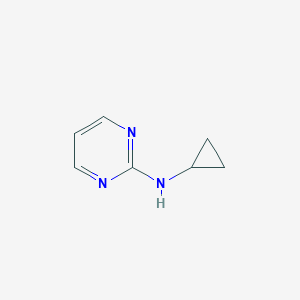
![Spiro[2.4]hepta-4,6-diene-1-carboxaldehyde, 2,2-dimethyl-, (R)-(9CI)](/img/structure/B140680.png)
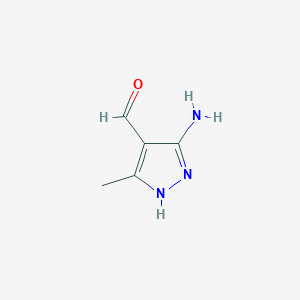
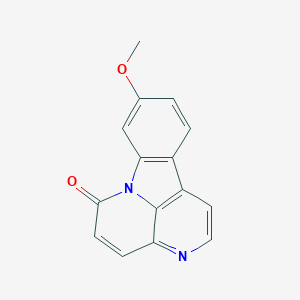
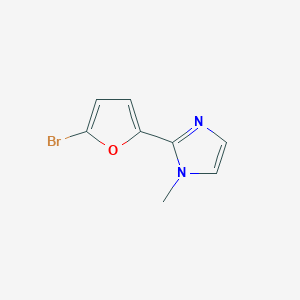
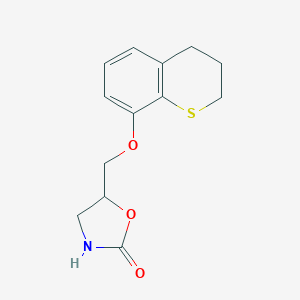
![[(1S,2S)-3,3-diethoxy-2-(hydroxymethyl)cyclobutyl]methanol](/img/structure/B140686.png)
